molecular formula C4H13N3<br>C4H13N3<br>NH2CH2CH2NHCH2CH2NH2 B155796 Diethylenetriamine CAS No. 111-40-0

Diethylenetriamine

Cat. No.: B155796
CAS No.: 111-40-0
M. Wt: 103.17 g/mol
InChI Key: RPNUMPOLZDHAAY-UHFFFAOYSA-N
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Description

N1-(2-aminoethyl)ethane-1,2-diamine, also known as diethylenetriamine, is an organic compound with the molecular formula C4H13N3. It is a colorless to pale yellow liquid with a strong ammonia-like odor. This compound is a triamine, containing three amino groups, which makes it highly reactive and versatile in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-(2-aminoethyl)ethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. Another method includes the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an ion exchange resin .

Industrial Production Methods: In industrial settings, N1-(2-aminoethyl)ethane-1,2-diamine is typically produced by the reaction of 1,2-dichloroethane with ammonia at high temperatures (150-250°C) and pressures (392.3 kPa). The reaction mixture is then neutralized with a base, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: N1-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N1-(2-aminoethyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

N1-(2-aminoethyl)ethane-1,2-diamine is similar to other polyamines, such as triethylenetetramine and tetraethylenepentamine. it is unique due to its specific molecular structure, which provides distinct reactivity and coordination properties .

Comparison with Similar Compounds

N1-(2-aminoethyl)ethane-1,2-diamine stands out due to its balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine
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InChI

InChI=1S/C4H13N3/c5-1-3-7-4-2-6/h7H,1-6H2
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InChI Key

RPNUMPOLZDHAAY-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCN)N
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Molecular Formula

C4H13N3, Array
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Related CAS

56329-47-6 (diacetate), 68444-11-1 (tri-hydrofluoride)
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DSSTOX Substance ID

DTXSID2025050
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Molecular Weight

103.17 g/mol
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Physical Description

Diethylenetriamine appears as a yellow liquid with an ammonia-like odor. Less dense than water. Corrosive to metals and tissue. Vapors heavier than air. Burns, although possibly difficult to igntie. Toxic oxides of nitrogen produced during combustion. Used as a solvent for plastics and dyes and in chemical synthesis., Liquid; NKRA, Colorless to yellow liquid with a strong, ammonia-like odor; Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH], Liquid, COLOURLESS-TO-YELLOW VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with a strong, ammonia-like odor., Colorless to yellow liquid with a strong, ammonia-like odor. [Note: Hygroscopic (i.e., absorbs moisture from the air).]
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Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-
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Boiling Point

405 °F at 760 mmHg (NTP, 1992), 207 °C @ 760 MM HG, 207.00 °C. @ 760.00 mm Hg, 207 °C, 405 °F
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Flash Point

215 °F (NTP, 1992), 101 °C, 101.7 °C (Open cup), 97 °C c.c., 102 °C o.c., 208 °F
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Solubility

Very soluble (NTP, 1992), SOL IN ALL PROP IN WATER & ALC; INSOL IN ETHER; SOL IN PETROLEUM ETHER, SOL IN HYDROCARBONS, miscible with water, methanol, acetone, ether, and benzene, but insoluble in heptane, water solubility = 1X10+6 mg/l, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9586 @ 20 °C/20 °C, Relative density (water = 1): 0.96, 0.96
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Vapor Density

3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.56 (AIR= 1), Relative vapor density (air = 1): 3.56, 3.48
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Vapor Pressure

0.22 mmHg at 68 °F (NTP, 1992), 0.23 [mmHg], Vapor pressure: 0.23 mm Hg at 25 °C, 0.232 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 37, 0.4 mmHg
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Mechanism of Action

... The mechanism of action /for pulmonary or dermal sensitization/ is probably a cross-linking of proteins with bifunctional amine groups.
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Color/Form

YELLOW LIQUID, Colorless liquid, Colorless to yellow liquid ... [Note: Hygroscopic (i.e., absorbs moisture from the air)].

CAS No.

111-40-0
Record name DIETHYLENETRIAMINE
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Melting Point

-38 °F (NTP, 1992), -39 °C, -38 °F
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Synthesis routes and methods

Procedure details

122.5 g of methylglycol, 83.3 g of a 60% strength aqueous solution of dimethyldiallylammonium chloride and 50 g of dimethylaminoethyl methacrylate are initially placed in a 700 ml 4-necked flask, equipped with an anchor stirrer, a thermometer, a reflux condenser and a gas inlet tube, and the pH of the mixture is adjusted to a value of 8.5 with 3.8 g of glacial acetic acid. Nitrogen is then passed in, the mixture is heated to an internal temperature of 80° C. and 0.2 g of 2,2'-azobis-(2-amidinopropane) dihydrochloride is added at an internal temperature of 60° C. and copolymerization is carried out within the temperature range from 76° to 80° C. Stirring is then continued for a further 2 hours. 22 g of a condensation product formed from 1 mol of adipic acid and 1 mol of diethylenetriamine are then added, followed by 2.052 g of epichlorohydrin in the form of a 10% strength solution in ethanol. Crosslinking of the copolymers is complete after stirring for 10 to 20 minutes at 70° C. The pH of the solution is then adjusted to a value of 7.0 by adding 1.5 g of H2SO4 (diluted with water in the ratio 1:1).
[Compound]
Name
methylglycol
Quantity
122.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diethylenetriamine
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